3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Scientific Research Applications
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Compounds related to 1,2,4-triazoles demonstrate potent antimicrobial properties. A study synthesized a series of new compounds showing significant in vitro antimicrobial activity, suggesting a potential application in treating microbial infections (Prakash et al., 2011).
Antiviral Activity
- Activity Against Hepatitis-A Virus : Derivatives of 1,2,4-triazolo[4,3-b]pyridazines have shown promising antiviral activity against hepatitis-A virus (HAV), suggesting their potential use in antiviral therapies (Shamroukh & Ali, 2008).
Anti-Diabetic Applications
- Dipeptidyl Peptidase-4 Inhibition for Diabetes Treatment : A study focused on synthesizing triazolo-pyridazine-6-yl-substituted piperazines, which exhibited strong potential as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition. This indicates a valuable application in diabetes management (Bindu et al., 2019).
Cancer Research
- Antiproliferative Activity in Cancer Treatment : Research on 1,2,4-triazolo[4,3-b]pyridazine derivatives has shown that these compounds can inhibit the proliferation of endothelial and tumor cells, indicating a potential application in cancer therapies (Ilić et al., 2011).
Anxiolytic Effects
- Potential in Anxiety Disorder Treatments : The synthesis and study of 1,2,4-triazolo[4,3-b]pyridazines have revealed anxiolytic activity in certain derivatives, suggesting their potential use in treating anxiety disorders (Albright et al., 1981).
Tuberculosis Treatment
- Tuberculostatic Activity : A study on (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives showed tuberculostatic activity, indicating their possible use in treating tuberculosis (Foks et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7OS/c30-21(28-14-12-27(13-15-28)18-4-2-1-3-5-18)16-31-22-25-24-20-7-6-19(26-29(20)22)17-8-10-23-11-9-17/h1-11H,12-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJODDVVYNDTLLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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